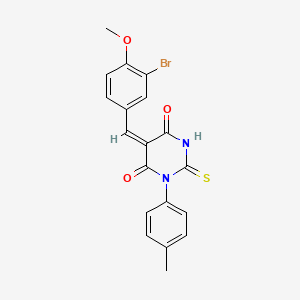
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea
説明
N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea, commonly known as "DFMU," is a chemical compound that has garnered significant attention in scientific research. DFMU is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohol and other toxic aldehydes. DFMU has been widely used in scientific research to investigate the role of ALDH in various biological processes and to develop novel therapies for alcoholism and other diseases.
作用機序
DFMU's mechanism of action involves the inhibition of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity by binding to the enzyme's active site. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea is a critical enzyme that plays a crucial role in the metabolism of alcohol and other toxic aldehydes. DFMU binds to the enzyme's active site, preventing it from metabolizing these compounds. This inhibition has been used to study the role of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea in various biological processes and to develop novel therapies for alcoholism and other diseases.
Biochemical and Physiological Effects
DFMU's inhibition of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity has significant biochemical and physiological effects. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea is involved in the metabolism of alcohol and other toxic aldehydes, and its inhibition can lead to the accumulation of these compounds in the body. This accumulation can result in various physiological effects, including increased sensitivity to alcohol and other toxic aldehydes, as well as increased risk for cancer and other diseases.
実験室実験の利点と制限
DFMU has several advantages and limitations for lab experiments. One of the main advantages is its potent inhibition of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity, which allows for the investigation of the enzyme's role in various biological processes. Another advantage is its high specificity for N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea, which minimizes off-target effects. However, one of the main limitations is its potential toxicity, which can limit its use in certain experimental systems. Additionally, DFMU's inhibition of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity can lead to the accumulation of toxic aldehydes, which can complicate experimental results.
将来の方向性
There are several future directions for the use of DFMU in scientific research. One potential direction is the development of novel therapies for alcoholism and other diseases that target N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea inhibition. Another direction is the investigation of the role of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea in cancer and other diseases, as well as the development of novel therapies that target N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity in these diseases. Additionally, DFMU's inhibition of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity may have applications in the development of new pesticides and herbicides that target N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea in pests and weeds.
科学的研究の応用
DFMU has been extensively used in scientific research to investigate the role of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea in various biological processes. N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea is a critical enzyme that is involved in the metabolism of alcohol and other toxic aldehydes. DFMU inhibits N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea activity by binding to the enzyme's active site, preventing it from metabolizing these compounds. This inhibition has been used to study the role of N-(4,6-dimethyl-2-pyridinyl)-N'-(3-fluoro-4-methylphenyl)urea in alcohol metabolism, cancer, and other diseases.
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-9-6-11(3)17-14(7-9)19-15(20)18-12-5-4-10(2)13(16)8-12/h4-8H,1-3H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSLILNPRQPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-3-(3-fluoro-4-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-propylacetamide](/img/structure/B4654004.png)
![dimethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4654011.png)
![6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4654017.png)
![1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B4654025.png)
![methyl 1-butyl-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4654028.png)
![N,N-diethyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4654035.png)
![1-(3-chlorophenyl)-4-[2-(2-methoxyphenoxy)butanoyl]piperazine](/img/structure/B4654041.png)
![1-(4-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4654046.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4654053.png)
![3-phenyl-N-[2,2,2-trifluoro-1-{[4-(trifluoromethoxy)phenyl]amino}-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4654058.png)
![N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4654067.png)
![4-bromo-3-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B4654074.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4654100.png)